molecular formula C16H17BrN4OS B2744244 N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251605-29-4

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2744244
CAS RN: 1251605-29-4
M. Wt: 393.3
InChI Key: XFJDMSWMZVAEJR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Anticonvulsant Activity

A study explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The derivatives showed moderate anticonvulsant activity, with the 4-bromophenyl acetamide derivative displaying the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in a pentylenetetrazole-induced seizure model in rats. The correlation between docking results and in vivo studies suggests a promising avenue for developing new anticonvulsant drugs (Severina et al., 2020).

Antimicrobial and Antituberculosis Activity

Research on isoniazid clubbed pyrimidine derivatives revealed good antimicrobial and antituberculosis activity. These derivatives, synthesized through condensation reactions, demonstrated significant activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their potential as antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Antitumor and Antifolate Activity

Another study synthesized 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, revealing their potent antitumor activity. These compounds exhibited selectivity for folate receptors and the proton-coupled folate transporter over the reduced folate carrier, inhibiting β-glycinamide ribonucleotide formyltransferase. This selectivity and inhibition capability indicate significant potential in cancer therapy (Wang et al., 2011).

Histone Deacetylase Inhibition

The compound MGCD0103, a derivative in the pyrimidine class, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits submicromolar in vitro inhibition of HDACs 1-3 and 11, promoting cancer cell apoptosis and cell-cycle arrest. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as a promising anticancer drug (Zhou et al., 2008).

Synthesis and Structural Analysis

A study focusing on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one and related compounds provided insights into their structural properties. Crystal structure analysis revealed significant non-planarity in solution for these compounds, aiding in the understanding of their chemical behavior and potential applications in various biological contexts (Fujiwara et al., 1977).

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-5-1-2-6-13(12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDMSWMZVAEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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